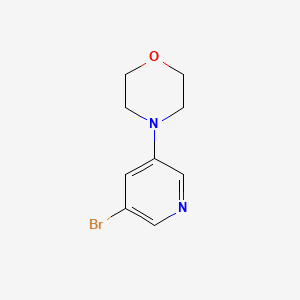
3-Bromo-5-morpholinopyridine
Cat. No. B1522347
Key on ui cas rn:
200064-13-7
M. Wt: 243.1 g/mol
InChI Key: COIOXTGXIQKWBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08541425B2
Procedure details


To a solution of [3,5-dibromopyridine (1000 mg, 0.004 mol) in 1,4-dioxane (8 mL, 0.1 mol), morpholine (400 mg, 0.004 mol) and sodium tert-butoxide (400 mg, 0.004 mol) were added. The reaction was bubbled with nitrogen. Tetrakis(triphenylphosphine)palladium(0) (200 mg, 0.0002 mol) was added and nitrogen was bubbled through for couple of minutes. The mixture was heated at 80° C. overnight. The reaction was allowed to cool to rt and was then partitioned between water and ethyl acetate. The organic layer was washed with saturated sodium chloride, dried over magnesium sulfate, filtered and concentrated to give a crude residue. The crude product was purified by FCC on silica gel eluting with 1:1, EtOAC:Hexane gave to give 4-(5-bromopyridin-3-yl)morpholine as a viscous oil (400 mg, 40%). 1H NMR (400 MHz, CDCl3): 8.2 (s, 1H), 8.1 (s, 1H), 7.2 (s, 1H), 3.8 (m, 4H), 3.2 (m, 4H).





Yield
40%
Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[N:4][CH:5]=[C:6]([Br:8])[CH:7]=1.O1CCOCC1.[NH:15]1[CH2:20][CH2:19][O:18][CH2:17][CH2:16]1.CC(C)([O-])C.[Na+]>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[Br:8][C:6]1[CH:7]=[C:2]([N:15]2[CH2:20][CH2:19][O:18][CH2:17][CH2:16]2)[CH:3]=[N:4][CH:5]=1 |f:3.4,^1:30,32,51,70|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1000 mg
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=NC=C(C1)Br
|
|
Name
|
|
|
Quantity
|
8 mL
|
|
Type
|
reactant
|
|
Smiles
|
O1CCOCC1
|
|
Name
|
|
|
Quantity
|
400 mg
|
|
Type
|
reactant
|
|
Smiles
|
N1CCOCC1
|
|
Name
|
|
|
Quantity
|
400 mg
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)([O-])C.[Na+]
|
Step Two
|
Name
|
|
|
Quantity
|
200 mg
|
|
Type
|
catalyst
|
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction was bubbled with nitrogen
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
nitrogen was bubbled through for couple of minutes
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool to rt
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was then partitioned between water and ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with saturated sodium chloride
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a crude residue
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude product was purified by FCC on silica gel eluting with 1:1, EtOAC
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Hexane gave
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C=C(C=NC1)N1CCOCC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 400 mg | |
| YIELD: PERCENTYIELD | 40% | |
| YIELD: CALCULATEDPERCENTYIELD | 41.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
